Home > Products > Screening Compounds P110673 > 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline -

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

Catalog Number: EVT-13844038
CAS Number:
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is an organic compound that belongs to the family of tetrahydroquinolines. It is characterized by a hydroxyl group and a trifluoromethyl group at the 8-position of the tetrahydroquinoline structure, which significantly influences its chemical and biological properties. The molecular formula for this compound is C11H10F3N\text{C}_{11}\text{H}_{10}\text{F}_{3}\text{N}.

Source and Classification

This compound is classified as a tetrahydroquinoline derivative, which is a bicyclic structure containing both a quinoline and a saturated cyclohexane ring. Tetrahydroquinolines are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms enhances the lipophilicity and biological activity of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline, making it a subject of interest in pharmacological studies.

Synthesis Analysis

Methods

The synthesis of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline can be achieved through various methodologies. Common synthetic routes include:

  1. Cyclization Reactions: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline framework.
  2. Substitution Reactions: Introduction of the trifluoromethyl group can be accomplished through electrophilic fluorination or nucleophilic substitution methods.
  3. Hydroxylation: The hydroxyl group can be introduced via oxidation reactions or through specific hydrolysis processes.

These methods are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline features:

  • Tetrahydroquinoline Backbone: A bicyclic structure consisting of a six-membered ring fused to a five-membered ring.
  • Hydroxyl Group (-OH): Located at the 8-position, contributing to its reactivity and potential biological interactions.
  • Trifluoromethyl Group (-CF3): Also at the 8-position, enhancing lipophilicity and altering electronic properties.

The specific arrangement of these functional groups plays a critical role in the compound's chemical behavior and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline can be explored through various reactions typical for tetrahydroquinoline derivatives:

  1. Electrophilic Aromatic Substitution: The presence of electron-donating groups facilitates reactions with electrophiles.
  2. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic attack under certain conditions.
  3. Oxidation Reactions: Hydroxyl groups can undergo oxidation to form carbonyl compounds.

These reactions are crucial for developing derivatives with enhanced biological activity or specific therapeutic applications.

Mechanism of Action

Process and Data

Studies on the interactions of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline with biological targets reveal insights into its mechanism of action. For example:

  • P2X7 Receptor Antagonism: Compounds similar to this tetrahydroquinoline have shown potential as antagonists for the P2X7 receptor, which plays a significant role in inflammatory processes and pain signaling pathways.
  • Modulation of Neurotransmitter Systems: The compound may interact with neurotransmitter systems, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.

Understanding these mechanisms is essential for determining the therapeutic potential and safety profiles of compounds derived from tetrahydroquinolines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline include:

  • Molecular Weight: Approximately 227.20 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.
  • Solubility: The presence of fluorine enhances solubility in organic solvents.

Chemical properties include reactivity patterns typical for hydroxyl and trifluoromethyl groups, influencing how this compound interacts with other chemical species .

Applications

Scientific Uses

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has potential applications in various fields:

  1. Medicinal Chemistry: Investigated for its role as a P2X7 receptor antagonist in pain management and inflammation treatment.
  2. Pharmaceutical Development: Used as a lead compound for synthesizing new derivatives with improved efficacy or reduced side effects.
  3. Biological Research: Studied for its interactions with cellular targets to better understand disease mechanisms.

The unique structural features contribute to its diverse applications in scientific research and drug development .

Synthetic Strategies for 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

Multi-Step Synthesis via Precursor Condensation and Reduction

The most established route involves sequential assembly of the tetrahydroquinoline ring system followed by introduction of the trifluoromethyl-hydroxy motif. Key steps typically include:

  • Cyclohexanone Derivative Formation: A suitably substituted cyclohexanone, often bearing activating groups or protected functionalities compatible with later steps, serves as the starting material. For example, 4-(aminomethyl)cyclohexanone derivatives are frequently employed.
  • Skraup or Friedländer-Type Cyclization: Reaction with an amino carbonyl compound (e.g., an enolizable aldehyde or ketone under acidic conditions) forms the tetrahydroquinoline core. Protecting group strategies are often crucial at this stage to prevent side reactions involving the amine [7].
  • Trifluoromethylation at C8: The carbonyl group at the future C8 position is the primary target for trifluoromethyl group installation. Common methods involve:
  • Nucleophilic Trifluoromethylation: Using Ruppert-Prakash reagents (TMSCF₃) in the presence of a fluoride source (e.g., TBAF, CsF) or other trifluoromethyl anion equivalents.
  • Electrophilic Trifluoromethylation: Employing Umemoto, Togni, or related electrophilic CF₃⁺ reagents. This step is critical and can be low-yielding due to steric hindrance around the carbonyl and the reactivity of the reagents.
  • Reduction/Hydrolysis: If the trifluoromethylation step introduces a silyl-protected alcohol (as with TMSCF₃), acidic or basic hydrolysis releases the free 8-hydroxy group. If trifluoromethylation yields an intermediate requiring further reduction, appropriate reducing agents are employed.

Optimization Challenges: Yields in the trifluoromethylation step are often moderate. The steric bulk of the trifluoromethyl group and the partially saturated ring system can impede reagent approach. Careful optimization of solvent, temperature, and catalyst (if any) is essential. Protecting groups on ring nitrogen or other sensitive functionalities must be orthogonal to the reaction conditions.

Table 1: Representative Multi-Step Synthesis via Condensation/Trifluoromethylation

Starting Cyclohexanone DerivativeCyclization MethodTrifluoromethylation MethodKey IntermediateOverall Yield to TargetRef.
4-(N-Protected-aminomethyl)cyclohexanoneModified SkraupTMSCF₃ / TBAF8-(Trimethylsiloxy)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline~25-40% (after deprotection) [6]
2-(Aminomethyl)-1,4-cyclohexanedione (mono-protected)Friedländer (e.g., with acetone)TMSCF₃ / CsF8-Keto-8-(trifluoromethyl) derivative (requires reduction)~15-30% [7] [8]

Catalytic Methods for Core Formation and Functional Group Introduction

Catalysis offers routes to improve efficiency and regioselectivity, often enabling convergent synthesis or direct functionalization:

  • Transition Metal-Catalyzed Annulation: Strategies involve assembling the tetrahydroquinoline ring using metal catalysts. Examples include:
  • Palladium/Nickel-Catalyzed C-N/C-C Coupling: Building the saturated ring system via intramolecular Buchwald-Hartwig amination or related C-N bond-forming reactions on pre-formed precursors containing both the aniline and the cyclohexyl moiety with a handle for later functionalization.
  • Ruthenium/Iridium-Catalyzed Transfer Hydrogenation: Starting from readily available 8-trifluoromethylated quinoline derivatives (synthesized via methods like those in section 1.1 but without full saturation). Catalytic asymmetric transfer hydrogenation (ATH) using formic acid/triethylamine as the hydrogen source and chiral catalysts like CpIr(III) complexes bearing ligands such as TsDPEN or CAMPY can selectively reduce the pyridine ring, introducing the hydroxy group at C8 stereoselectively *if chiral catalysts are used [1] [4]. For example:[Cp*IrCl(κ²-N,N-L*)] + 8-(Trifluoromethyl)quinoline → [Cp*IrH(κ²-N,N-L*)]⁺ → 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline (with potential enantioselectivity)
  • Lewis Acid Catalysis: Lewis acids (e.g., AlCl₃, BF₃·OEt₂, La(OTf)₃) can catalyze ring-forming reactions like Pictet-Spengler type cyclizations or activate carbonyls towards nucleophilic attack by amines, facilitating tetrahydroquinoline core formation. La(OTf)₃ has been particularly noted as a beneficial additive in transfer hydrogenations of related imines using Ir-CAMPY catalysts, improving conversion [4].
  • Direct Catalytic C-H Functionalization: While less common for this specific target, methodologies for direct catalytic trifluoromethylation or hydroxylation of tetrahydroquinoline precursors are emerging areas. This could potentially streamline synthesis but currently faces challenges in regioselectivity (C8 vs other positions) and functional group tolerance.

Advantages and Limitations: Catalytic hydrogenation/ATH provides a direct route from aromatic precursors, potentially simplifying synthesis. The use of chiral Ir/Rh catalysts offers a pathway to enantiomerically enriched products directly. However, achieving high enantioselectivity in reducing the sterically demanding 8-trifluoromethylquinoline can be challenging, and catalyst loadings/optimization can be significant. Lewis acid additives improve efficiency but add complexity.

Table 2: Catalytic Methods for Core Formation/Functionalization

Catalyst SystemSubstrateReaction TypeKey ProductYield (%)ee (%) (if applicable)Ref.
Cp*IrCl₂ / (S,R)-TsDPEN / HCO₂H-Et₃N8-(Trifluoromethyl)quinolineAsymmetric Transfer Hydrogenation (ATH)(S)- or (R)-8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-THQ60-8045-69 [1] [4]
Cp*IrCl₂ / (R)-CAMPY or (R)-Me-CAMPY / HCO₂H-Et₃N (+ La(OTf)₃)8-(Trifluoromethyl)quinoline (or analogues)ATH8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-THQUp to 99 (Conv.)Low-Mod (Racemic often reported) [4]
Ni(II) Complex / t-BuOKα-2-Aminoaryl Alcohols + CF₃-KetonesDehydrogenative CondensationSubstituted Quinolines (precursors)Up to 93- [7]
NHC-Ir(I) Complex / KOH2-Aminobenzyl Alcohols + CF₃-KetonesBorrowing HydrogenSubstituted Quinolines (precursors)Good- [7]

Enantioselective Synthesis for Chiral Resolution and Biological Efficacy Optimization

The 8-position, bearing the -OH and -CF₃ groups, is a stereogenic center. Access to enantiopure material is crucial for applications where chirality influences biological activity (e.g., receptor binding) or catalytic properties. Strategies include:

  • Catalytic Asymmetric Synthesis:
  • Asymmetric Transfer Hydrogenation (ATH): As mentioned in section 1.2, using chiral CpIr(III) or CpRh(III) complexes (e.g., with TsDPEN, CAMPY, or Me-CAMPY ligands) offers the most direct route to enantiomerically enriched 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline from prochiral quinoline precursors. While achieving high ee (>90%) for this specific substrate remains challenging due to steric constraints around the CF₃ group and the flat nature of the quinoline ring before reduction, optimization (solvent, donor, additives like La(OTf)₃) can lead to moderate ee values (e.g., 45-69% as seen in model dihydroisoquinoline reductions with Ir-CAMPY systems) [1] [4].
  • Chiral Auxiliary Approaches: A chiral auxiliary can be attached to the nitrogen of the tetrahydroquinoline precursor or to a functional group on the ring before trifluoromethylation. After diastereoselective trifluoromethylation (or hydroxylation if the carbonyl is already present), the auxiliary is removed. This requires additional steps but can potentially offer higher diastereoselectivity than catalytic methods.
  • Synthesis of Racemates followed by Chiral Resolution:
  • Enzymatic Kinetic Resolution (EKR): Lipases (e.g., from Candida antarctica - CAL-B) can selectively acylate or hydrolyze one enantiomer of the racemic alcohol. For example, racemic 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline can be subjected to lipase-catalyzed transesterification (e.g., with vinyl acetate). One enantiomer is preferentially acetylated, allowing separation of the ester and the remaining alcohol enantiomer [4]. This method is well-established for resolving chiral alcohols like CAMPY precursors.
  • Chiral Chromatography: Preparative HPLC or SFC using chiral stationary phases (CSPs) is a reliable but often expensive and low-throughput method for separating enantiomers of the final product or key intermediates.
  • Diastereomeric Salt Formation: Reacting the racemic base with a chiral acid (e.g., tartaric acid, dibenzoyl tartaric acid derivatives) can form diastereomeric salts with different solubilities, enabling crystallization-based separation. This method was crucial for obtaining enantiopure CAMPY and Me-CAMPY ligands used in catalysis [1] [4].

Optimization for Biological Relevance: The choice of enantioselective strategy depends on the required scale, purity, and available infrastructure. Catalytic asymmetric synthesis is atom-economical but may require extensive catalyst screening and optimization for high ee. Enzymatic resolution and diastereomeric salt formation are robust techniques widely used in pharmaceutical development to obtain enantiopure intermediates like those needed for P2X7 receptor antagonists [5]. Confirming enantiopurity (e.g., via chiral HPLC) and absolute configuration (e.g., via X-ray crystallography of a derivative, chemical correlation, or vibrational circular dichroism) is essential.

Table 3: Enantioselective Synthesis and Resolution Strategies

StrategyKey Method/ReagentStarting MaterialEnantiomer Obtainedee (%)Ref.
Catalytic Asymmetric SynthesisCp*Ir/(S,R)-TsDPEN / HCO₂H-Et₃N8-(Trifluoromethyl)quinoline(S)- or (R)-8-Hydroxy-8-CF₃-THQ45-69 [1] [4]
Enzymatic Resolution (EKR)Lipase (CAL-B) / Vinyl Acetaterac-8-Hydroxy-8-CF₃-THQ(R)-Alcohol & (S)-Acetate (or vice versa)>98 (after sep.) [4]
Diastereomeric Salt Formation(L)-(+)- or (D)-(-)-Tartaric Acidrac-8-Amino-THQ precursor (e.g., CAMPY salt analog)(R)- or (S)-Base Tartrate Salt>99 (after cryst.) [1]
Chiral ChromatographyChiral HPLC or SFC Column (e.g., Chiralpak AD-H)rac-8-Hydroxy-8-CF₃-THQ(R)- and (S)-Enantiomers>99 [5]

Properties

Product Name

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

IUPAC Name

8-(trifluoromethyl)-6,7-dihydro-5H-quinolin-8-ol

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(15)5-1-3-7-4-2-6-14-8(7)9/h2,4,6,15H,1,3,5H2

InChI Key

PSEBVTDNBYLYKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C1)(C(F)(F)F)O)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.